molecular formula C29H27F3O5S B285188 3-(3,5-dimethylphenoxy)-6-hexyl-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 2-thiophenecarboxylate

3-(3,5-dimethylphenoxy)-6-hexyl-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 2-thiophenecarboxylate

Cat. No. B285188
M. Wt: 544.6 g/mol
InChI Key: VPQBHZRECCBOAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,5-dimethylphenoxy)-6-hexyl-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 2-thiophenecarboxylate is a synthetic compound that belongs to the class of coumarin derivatives. It has been extensively studied for its potential use in various scientific applications.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethylphenoxy)-6-hexyl-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 2-thiophenecarboxylate is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways in cells.
Biochemical and Physiological Effects:
Studies have shown that 3-(3,5-dimethylphenoxy)-6-hexyl-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 2-thiophenecarboxylate exhibits various biochemical and physiological effects, including inhibition of inflammatory cytokines, induction of apoptosis in cancer cells, and protection against oxidative stress.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-(3,5-dimethylphenoxy)-6-hexyl-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 2-thiophenecarboxylate in lab experiments is its ability to exhibit multiple biological activities. However, one of the limitations is its low solubility in water, which can affect its bioavailability in vivo.

Future Directions

There are several future directions for the research on 3-(3,5-dimethylphenoxy)-6-hexyl-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 2-thiophenecarboxylate. Some of these include:
1. Further studies on the mechanism of action of the compound.
2. Development of more efficient synthesis methods for the compound.
3. Investigation of the potential use of the compound in the treatment of various diseases, including cancer and inflammatory disorders.
4. Evaluation of the toxicity and safety profile of the compound in vivo.
5. Development of novel derivatives of the compound with improved bioavailability and efficacy.
In conclusion, 3-(3,5-dimethylphenoxy)-6-hexyl-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 2-thiophenecarboxylate is a synthetic compound that exhibits various biological activities. It has the potential to be used in the development of novel therapeutic agents for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and to evaluate its safety and efficacy in vivo.

Synthesis Methods

The synthesis of 3-(3,5-dimethylphenoxy)-6-hexyl-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 2-thiophenecarboxylate involves the reaction of 3-(3,5-dimethylphenoxy)-6-hexyl-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl chloride with thiophene-2-carboxylic acid in the presence of a base. The reaction is carried out in an organic solvent under controlled conditions to obtain the desired product.

Scientific Research Applications

3-(3,5-dimethylphenoxy)-6-hexyl-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 2-thiophenecarboxylate has been extensively studied for its potential use in scientific research. It has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

properties

Molecular Formula

C29H27F3O5S

Molecular Weight

544.6 g/mol

IUPAC Name

[3-(3,5-dimethylphenoxy)-6-hexyl-4-oxo-2-(trifluoromethyl)chromen-7-yl] thiophene-2-carboxylate

InChI

InChI=1S/C29H27F3O5S/c1-4-5-6-7-9-19-15-21-23(16-22(19)37-28(34)24-10-8-11-38-24)36-27(29(30,31)32)26(25(21)33)35-20-13-17(2)12-18(3)14-20/h8,10-16H,4-7,9H2,1-3H3

InChI Key

VPQBHZRECCBOAT-UHFFFAOYSA-N

SMILES

CCCCCCC1=C(C=C2C(=C1)C(=O)C(=C(O2)C(F)(F)F)OC3=CC(=CC(=C3)C)C)OC(=O)C4=CC=CS4

Canonical SMILES

CCCCCCC1=CC2=C(C=C1OC(=O)C3=CC=CS3)OC(=C(C2=O)OC4=CC(=CC(=C4)C)C)C(F)(F)F

Origin of Product

United States

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